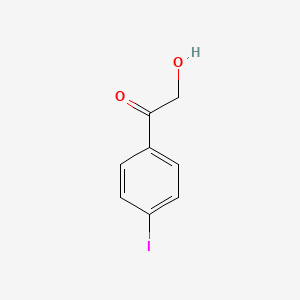

2-Hydroxy-1-(4-iodophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-1-(4-iodophenyl)ethanone is a chemical compound with the molecular formula C8H7IO2. It is also known by other names such as 4’-Iodo-2-hydroxyacetophenone and 2-Hydroxy-4’-iodo-acetophenone. This compound is structurally related to a variety of hydroxyphenyl ethanones, which have been the subject of numerous studies due to their interesting chemical and physical properties. These compounds often serve as intermediates in organic synthesis, photoremovable protecting groups, and components in materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1-(4-iodophenyl)ethanone can be achieved through halogenation reactions, with specific conditions tailored to introduce the iodine atom at the desired position on the aromatic ring. For example, the synthesis of related compounds such as 2-bromo-1-(4-hydroxyphenyl)ethanone has been achieved through bromination reactions, starting from 1-(4-hydroxyphenyl)ethanone and using Br2 as the brominating reagent. Similarly, this compound could be synthesized through iodination reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale halogenation reactions under controlled conditions to ensure the efficient introduction of the iodine atom. The process would likely involve the use of industrial reactors and precise control of reaction parameters to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-1-(4-iodophenyl)ethanone participates in various chemical reactions, including photolysis, oxidation, and substitution reactions. For example, hydroxyphenyl ethanones have been used as photoremovable protecting groups for carboxylic acids, releasing the acid upon photolysis. Oxidation reactions have been used to transform hydroxyphenyl ethanes into benzofuran derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents such as Br2 and I2 for halogenation, oxidizing agents for oxidation reactions, and light sources for photolysis reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed: The major products formed from these reactions include benzofuran derivatives from oxidation reactions and deprotected carboxylic acids from photolysis reactions. These products are valuable intermediates in organic synthesis and materials science.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-1-(4-iodophenyl)ethanone has a wide range of scientific research applications. In chemistry, it serves as an intermediate in organic synthesis and as a component in materials science. In biology and medicine, hydroxyphenyl ethanones have been studied for their potential antimicrobial and anticancer properties . Additionally, these compounds are used in the development of photoremovable protecting groups, which are valuable tools in biochemical research.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-1-(4-iodophenyl)ethanone involves its reactivity as a hydroxyphenyl ethanone. The presence of the iodine atom influences its chemical properties, making it a versatile intermediate in various reactions. The molecular targets and pathways involved depend on the specific application, such as its use as a photoremovable protecting group or in oxidation reactions to form benzofuran derivatives.

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-1-(4-iodophenyl)ethanone is structurally related to other hydroxyphenyl ethanones, such as 2-bromo-1-(4-hydroxyphenyl)ethanone and 2-hydroxy-1-(4-bromophenyl)ethanone. These compounds share similar chemical properties and reactivity patterns but differ in the halogen atom present on the aromatic ring. The presence of iodine in this compound imparts unique reactivity and physical properties compared to its brominated counterparts.

Similar Compounds

Biologische Aktivität

2-Hydroxy-1-(4-iodophenyl)ethanone, also known as 4-iodoacetophenone, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C8H7IO2 with a molecular weight of approximately 248.05 g/mol. The presence of the iodine atom in the para position of the phenyl ring contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound possesses significant antimicrobial activity against various bacterial strains.

- Anticancer Effects : Preliminary investigations suggest potential anticancer properties, particularly through apoptosis induction in cancer cell lines.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes related to metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing inhibitory effects which are crucial for neuroprotective applications .

- Cell Signaling Modulation : It influences cell signaling pathways by modulating gene expression related to oxidative stress and inflammation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, which is linked to its cytotoxic effects on cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits AChE and BChE |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, it was found to induce apoptosis in human breast cancer cell lines (MCF-7). The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2. The IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity compared to control groups .

Case Study: Enzyme Inhibition

Another study focused on the inhibition of AChE by this compound, revealing an IC50 value of 8.49 µM. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are beneficial .

Eigenschaften

IUPAC Name |

2-hydroxy-1-(4-iodophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMMTBOVAYKZAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CO)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511998 |

Source

|

| Record name | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78812-64-3 |

Source

|

| Record name | 2-Hydroxy-1-(4-iodophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.